1,2-Diethynyl-3,4,5,6-tetramethylbenzene
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Overview
Description
1,2-Diethynyl-3,4,5,6-tetramethylbenzene is an organic compound with the molecular formula C14H14 It is a derivative of benzene, where two ethynyl groups are attached to the benzene ring at the 1 and 2 positions, and four methyl groups are attached at the 3, 4, 5, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diethynyl-3,4,5,6-tetramethylbenzene typically involves the following steps:
Starting Material: The synthesis begins with 3,4,5,6-tetramethylbenzene.
Bromination: The benzene ring is brominated at the 1 and 2 positions to form 1,2-dibromo-3,4,5,6-tetramethylbenzene.
Sonogashira Coupling: The dibromo compound undergoes a Sonogashira coupling reaction with acetylene in the presence of a palladium catalyst and a copper co-catalyst to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions
1,2-Diethynyl-3,4,5,6-tetramethylbenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form diketones.
Reduction: The ethynyl groups can be reduced to form alkenes or alkanes.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1,2-Diethynyl-3,4,5,6-tetramethylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of organic semiconductors and conductive polymers.
Biology and Medicine: Investigated for its potential biological activity and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1,2-Diethynyl-3,4,5,6-tetramethylbenzene depends on the specific application and reaction it is involved in. For example, in oxidation reactions, the ethynyl groups are targeted by oxidizing agents, leading to the formation of diketones. In biological systems, the compound’s mechanism of action would depend on its interaction with specific molecular targets and pathways, which are yet to be fully elucidated.
Comparison with Similar Compounds
Similar Compounds
1,2-Diethyl-3,4,5,6-tetramethylbenzene: Similar structure but with ethyl groups instead of ethynyl groups.
1,2-Dimethyl-3,4,5,6-tetramethylbenzene: Similar structure but with methyl groups instead of ethynyl groups.
Uniqueness
1,2-Diethynyl-3,4,5,6-tetramethylbenzene is unique due to the presence of ethynyl groups, which impart distinct reactivity and potential applications in materials science and organic synthesis. The ethynyl groups can participate in various reactions, such as cycloaddition and polymerization, making this compound valuable for developing new materials and chemical processes.
Properties
CAS No. |
65103-79-9 |
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Molecular Formula |
C14H14 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1,2-diethynyl-3,4,5,6-tetramethylbenzene |
InChI |
InChI=1S/C14H14/c1-7-13-11(5)9(3)10(4)12(6)14(13)8-2/h1-2H,3-6H3 |
InChI Key |
UJAJIFFDSQRGPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C#C)C#C)C)C |
Origin of Product |
United States |
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